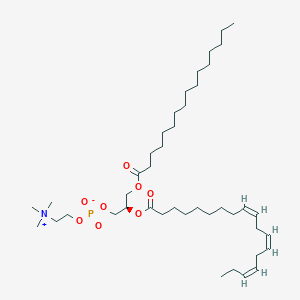![molecular formula C20H17N7 B1262892 6-{(1S)-1-[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}quinoline](/img/structure/B1262892.png)
6-{(1S)-1-[6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PFE-PKIS 39 is a protein kinase inhibitor that has been studied for its potential therapeutic applications. Protein kinase inhibitors are a class of drugs that block the action of one or more protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups to them. This modification can affect the activity, location, and function of the target proteins, making kinase inhibitors valuable in treating diseases where kinase activity is dysregulated, such as cancer .
準備方法
The synthesis of PFE-PKIS 39 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and reagents to achieve the desired chemical transformations. Industrial production methods may involve scaling up these reactions in larger reactors, ensuring the purity and yield of the final product through various purification techniques .
化学反応の分析
PFE-PKIS 39 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of PFE-PKIS 39, while substitution reactions may result in the replacement of certain functional groups with others .
科学的研究の応用
PFE-PKIS 39 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study kinase activity and to develop new kinase inhibitors. In biology, it helps researchers understand the role of kinases in cellular processes and disease mechanisms. In medicine, PFE-PKIS 39 is investigated for its potential to treat diseases such as cancer by inhibiting specific kinases involved in disease progression. In industry, it may be used in the development of new therapeutic agents and in drug discovery programs .
作用機序
The mechanism of action of PFE-PKIS 39 involves its binding to the active site of specific protein kinases, thereby inhibiting their activity. This inhibition prevents the phosphorylation of target proteins, which can disrupt various cellular signaling pathways. The molecular targets of PFE-PKIS 39 include kinases that are involved in cell growth, proliferation, and survival. By inhibiting these kinases, PFE-PKIS 39 can potentially halt the progression of diseases characterized by abnormal kinase activity .
類似化合物との比較
PFE-PKIS 39 can be compared with other protein kinase inhibitors to highlight its uniqueness. Similar compounds include other kinase inhibitors that target the same or different kinases. For example, compounds such as imatinib and dasatinib are also kinase inhibitors but may target different kinases or have different binding affinities and selectivities. The uniqueness of PFE-PKIS 39 lies in its specific kinase targets and its potential therapeutic applications .
特性
分子式 |
C20H17N7 |
|---|---|
分子量 |
355.4 g/mol |
IUPAC名 |
6-[(1S)-1-[6-(1-methylpyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]quinoline |
InChI |
InChI=1S/C20H17N7/c1-13(14-5-6-17-15(10-14)4-3-9-21-17)20-24-23-19-8-7-18(25-27(19)20)16-11-22-26(2)12-16/h3-13H,1-2H3/t13-/m0/s1 |
InChIキー |
VQYHPUHKYSSEOB-ZDUSSCGKSA-N |
異性体SMILES |
C[C@@H](C1=CC2=C(C=C1)N=CC=C2)C3=NN=C4N3N=C(C=C4)C5=CN(N=C5)C |
正規SMILES |
CC(C1=CC2=C(C=C1)N=CC=C2)C3=NN=C4N3N=C(C=C4)C5=CN(N=C5)C |
同義語 |
6-(S)-1-(-(6-(1 methyl-1H-pyroazol-4-yl)-(1,2,4)triazolo(4,3-b) pyridazin-3-yl-ethyl)quinoline) PF-04254644 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




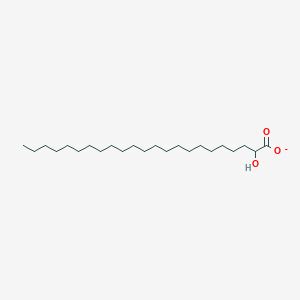
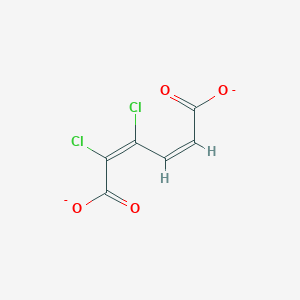
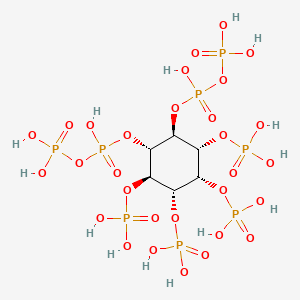
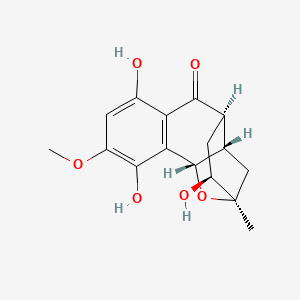
![methyl N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]alaninate](/img/structure/B1262820.png)
![1-octadecanoyl-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262822.png)

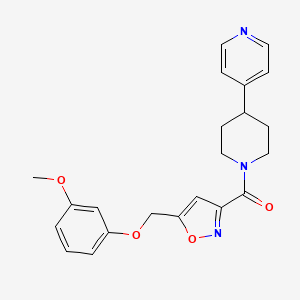
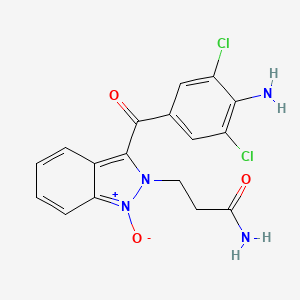
![(3S,3'S,4'R,5'S)-5'-(2-hydroxyethyl)-5-iodo-4'-[(4-methoxyphenyl)-dimethylsilyl]-3'-methyl-1-prop-2-enyl-2-spiro[indole-3,2'-oxolane]one](/img/structure/B1262829.png)

![2-[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]propan-2-ol](/img/structure/B1262831.png)
